REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH2:8][CH:9]([N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[CH:1]1([CH2:7][CH2:8][CH:9]([NH2:11])[CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
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Name
|
2-(3-cyclohexyl-1-methylpropyl)-1H-iso indole-1,3(2H)-dione
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCC(C)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The white precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCC(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |